molecular formula C19H17ClF3N7O B2585495 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1171516-76-9

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No. B2585495
M. Wt: 451.84
InChI Key: LMWJVFJSXFRIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H17ClF3N7O and its molecular weight is 451.84. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Researchers have synthesized novel series of pyrazolopyrimidines derivatives demonstrating notable anticancer and anti-5-lipoxygenase agents. This includes compounds structurally related to the one , highlighting their potential as therapeutic agents against cancerous cells. The structure-activity relationship (SAR) analysis provided insights into their cytotoxic profiles against HCT-116 and MCF-7 cell lines, emphasizing the role of structural modifications in enhancing anticancer activity (Rahmouni et al., 2016).

Inhibitory Effects on Phosphodiesterase-5 (PDE-5)

A series of novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, closely related to the compound , were synthesized and evaluated for their anti‐phosphodiesterase‐5 (PDE‐5) activity. Several of these derivatives exhibited significant inhibitory activity against PDE‐5, suggesting potential applications in treating diseases modulated by this enzyme, such as erectile dysfunction and pulmonary hypertension (Su et al., 2021).

Antimicrobial Properties

New derivatives of piperazine and triazolo-pyrazine have been synthesized, displaying promising antimicrobial properties. Their in vitro evaluation against various bacterial and fungal strains revealed notable antimicrobial activities, suggesting their potential as new antimicrobial agents. This reflects the broad spectrum of biochemical activities associated with pyrazolopyrimidine derivatives and related compounds (Patil et al., 2021).

Antiviral Potential

Pyrazolo[3,4-d]pyrimidines have shown specificity for human enteroviruses, particularly coxsackieviruses, in plaque reduction assays. This class of compounds, including structures related to 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, has demonstrated potent antiviral activity at nanomolar concentrations. The research highlights the potential of these compounds as selective antiviral agents against a range of enteroviruses (Chern et al., 2004).

Enzyme Inhibition for Neuroinflammation Imaging

One specific derivative, designed for potential PET imaging of the IRAK4 enzyme in neuroinflammation contexts, showcases the versatility of this chemical backbone in contributing to diagnostic and therapeutic strategies. This application underscores the relevance of pyrazolopyrimidine derivatives in neurology and their potential in aiding the understanding and treatment of neuroinflammatory conditions (Wang et al., 2018).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N7O/c20-15-3-2-13(10-14(15)19(21,22)23)27-18(31)29-8-6-28(7-9-29)16-11-17(25-12-24-16)30-5-1-4-26-30/h1-5,10-12H,6-9H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWJVFJSXFRIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

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